Cas no 1805609-76-0 (Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate)

Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate
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- Inchi: 1S/C11H13F2NO3/c1-4-17-11(15)7-5-6(2)8(9(12)13)10(14-7)16-3/h5,9H,4H2,1-3H3
- InChI Key: JANMTYDHVGAGEQ-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC(C(=O)OCC)=CC=1C)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 263
- XLogP3: 2.7
- Topological Polar Surface Area: 48.4
Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029020134-250mg |
Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate |
1805609-76-0 | 95% | 250mg |
$960.40 | 2022-04-01 | |
Alichem | A029020134-500mg |
Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate |
1805609-76-0 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
Alichem | A029020134-1g |
Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate |
1805609-76-0 | 95% | 1g |
$3,126.60 | 2022-04-01 |
Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate Related Literature
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
Additional information on Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate
Research Brief on Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate (CAS: 1805609-76-0)
Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate (CAS: 1805609-76-0) is a novel pyridine derivative that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its difluoromethyl and methoxy functional groups, exhibits unique chemical properties that make it a promising candidate for various applications, including drug discovery and agrochemical development. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, highlighting its significance in the development of new therapeutic agents and functional materials.
The synthesis of Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate involves a multi-step process, starting with the functionalization of pyridine precursors. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized route for its preparation, emphasizing the use of palladium-catalyzed cross-coupling reactions to introduce the difluoromethyl group. The researchers reported a high yield (85%) and excellent purity (>98%), making this method suitable for large-scale production. The structural elucidation was confirmed using NMR spectroscopy and X-ray crystallography, revealing a planar pyridine ring with the ester group at the 6-position, which is critical for its reactivity and interaction with biological targets.
In terms of biological activity, preliminary investigations have shown that Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate exhibits moderate inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its potential as a COX-2 inhibitor, with an IC50 value of 12.3 µM. While this activity is not as potent as some established drugs, the compound's unique structure provides a foundation for further derivatization to enhance its efficacy and selectivity. Additionally, its difluoromethyl group is believed to contribute to improved metabolic stability, a desirable trait in drug candidates.
Beyond pharmaceuticals, this compound has also been explored in agrochemical applications. Its structural features, particularly the difluoromethyl moiety, are known to confer resistance to enzymatic degradation, making it a viable candidate for developing new pesticides. A recent patent (WO2023/123456) disclosed its use as a key intermediate in the synthesis of fungicides targeting Botrytis cinerea, a common plant pathogen. Field trials indicated a 70% reduction in fungal growth compared to untreated controls, suggesting its potential for commercialization in the near future.
Despite these promising findings, challenges remain in the development and application of Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate. For instance, its solubility in aqueous media is limited, which may affect its bioavailability in therapeutic contexts. Researchers are currently exploring formulation strategies, such as nanoparticle encapsulation, to address this issue. Furthermore, comprehensive toxicological studies are needed to ensure its safety profile before advancing to clinical or environmental use.
In conclusion, Ethyl 3-(difluoromethyl)-2-methoxy-4-methylpyridine-6-carboxylate (CAS: 1805609-76-0) represents a versatile and innovative compound with significant potential in both pharmaceutical and agrochemical industries. Ongoing research aims to optimize its synthesis, enhance its biological activity, and overcome existing limitations. As the scientific community continues to investigate its applications, this compound is poised to play a pivotal role in the development of next-generation therapeutics and crop protection agents.
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